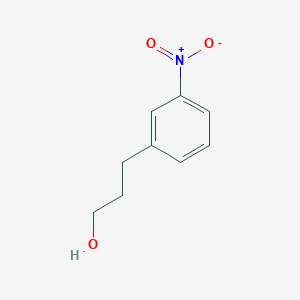

3-(3-Nitrophenyl)propan-1-ol

Description

3-(3-Nitrophenyl)propan-1-ol is a nitro-substituted aromatic alcohol with a propanol backbone. Its nitro group at the meta position on the phenyl ring may influence electronic properties, solubility, and biological activity, as seen in related compounds .

Properties

IUPAC Name |

3-(3-nitrophenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c11-6-2-4-8-3-1-5-9(7-8)10(12)13/h1,3,5,7,11H,2,4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULRDXMHMSLAYDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60462605 | |

| Record name | 3-(3-nitrophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60462605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63307-44-8 | |

| Record name | 3-(3-nitrophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60462605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Nitration of Phenylpropanol: One common method to synthesize 3-(3-Nitrophenyl)propan-1-ol involves the nitration of phenylpropanol. This process typically uses a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group into the aromatic ring.

Reduction of Nitrobenzyl Alcohol: Another method involves the reduction of 3-(3-Nitrophenyl)propan-1-one using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to obtain the desired alcohol.

Industrial Production Methods: Industrial production of 3-(3-Nitrophenyl)propan-1-ol may involve large-scale nitration processes followed by purification steps to isolate the compound. The choice of method depends on factors such as yield, cost, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3-(3-Nitrophenyl)propan-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The nitro group in 3-(3-Nitrophenyl)propan-1-ol can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products:

Oxidation: 3-(3-Nitrophenyl)propanal or 3-(3-Nitrophenyl)propanoic acid.

Reduction: 3-(3-Aminophenyl)propan-1-ol.

Substitution: 3-(3-Nitrophenyl)propyl chloride or bromide.

Scientific Research Applications

Chemistry: 3-(3-Nitrophenyl)propan-1-ol is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its nitro group can be transformed into various functional groups, making it a versatile building block.

Biology and Medicine: In medicinal chemistry, 3-(3-Nitrophenyl)propan-1-ol and its derivatives are investigated for their potential biological activities. Compounds with nitro groups are often studied for their antimicrobial, anti-inflammatory, and anticancer properties.

Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals. Its reactivity allows for the synthesis of a wide range of products with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Nitrophenyl)propan-1-ol depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as antimicrobial activity or enzyme inhibition. The exact molecular targets and pathways involved vary depending on the specific derivative and its context of use.

Comparison with Similar Compounds

Key Observations:

Structural Variations: Nitro vs. Halogen/Other Groups: The nitro group in 3-(3-Nitrophenyl)propan-1-ol enhances electrophilicity compared to chloro (3-(3-Chlorophenoxy)propan-1-ol) or methylsulphanyl derivatives. This may increase reactivity in substitution reactions . Backbone Differences: Propanol derivatives with ketone (e.g., 1-(3-Nitrophenyl)propanone) or ester groups (e.g., Ethyl 3-(3-nitrophenyl)-3-oxopropanoate ) exhibit distinct solubility and stability profiles.

Physical Properties: Melting Points: Nitrophenyl ketones (e.g., 1-(3-Nitrophenyl)propanone) have higher melting points (~98°C) due to stronger intermolecular forces, whereas propanol derivatives are typically liquids or low-melting solids . Solubility: Sulfur-containing analogs like 3-(methylsulphanyl)propan-1-ol are more volatile, aligning with their role in wine aromas .

Applications: Pharmaceuticals: Pyridinyl and diaminophenyl derivatives show biological activity (anti-inflammatory, neurotrophic) . Fragrances and Cosmetics: Branched alkyl-tolyl derivatives are prioritized for scent formulations under safety guidelines , while diaminophenyl propanols are used in hair dyes .

Biological Activity

3-(3-Nitrophenyl)propan-1-ol is an organic compound characterized by the molecular formula CHNO. This nitro-substituted aromatic alcohol has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of 3-(3-Nitrophenyl)propan-1-ol, synthesizing findings from various studies.

The compound can be synthesized through several methods, including:

- Nitration of Phenylpropanol : Using concentrated nitric acid and sulfuric acid to introduce the nitro group.

- Reduction of Nitrobenzyl Alcohol : Employing reducing agents like sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) to obtain the alcohol from ketones.

These synthetic routes highlight the versatility of 3-(3-Nitrophenyl)propan-1-ol as a precursor for further chemical modifications.

The biological activity of 3-(3-Nitrophenyl)propan-1-ol is largely attributed to the nitro group, which can undergo bioreduction to form reactive intermediates. These intermediates interact with cellular components, leading to various biological effects such as:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, potentially inhibiting bacterial growth.

- Enzyme Inhibition : It may act as an enzyme inhibitor, affecting metabolic pathways in target organisms.

Antimicrobial Properties

Research indicates that 3-(3-Nitrophenyl)propan-1-ol possesses notable antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections. The mechanism involves disruption of bacterial cell wall synthesis and function.

Anticancer Activity

In a study assessing the cytotoxic effects on breast cancer cells (MCF-7), compounds derived from 3-(3-Nitrophenyl)propan-1-ol showed significant cytotoxicity with low toxicity effects on normal cells. This suggests that derivatives of this compound could serve as promising candidates for anticancer drug development .

Comparative Analysis with Similar Compounds

The biological activity of 3-(3-Nitrophenyl)propan-1-ol can be compared with other nitro-substituted compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-(2-Nitrophenyl)propan-1-ol | Nitro group at second position | Moderate antibacterial activity |

| 3-(4-Nitrophenyl)propan-1-ol | Nitro group at fourth position | Enhanced anticancer properties |

| 2-Amino-3-(3-nitrophenyl)propan-1-ol | Amino substitution on propanol chain | Potential enzyme inhibition |

This table illustrates how positional isomerism affects biological activity, with variations in the nitro group's position leading to differing levels of efficacy against pathogens and cancer cells.

Case Study 1: Antimicrobial Efficacy

A recent investigation focused on the antimicrobial properties of 3-(3-Nitrophenyl)propan-1-ol against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, showcasing its potential application in developing new antimicrobial agents.

Case Study 2: Anticancer Potential

Another study evaluated the anticancer effects of derivatives based on 3-(3-Nitrophenyl)propan-1-ol using MTT assays on MCF-7 cells. The findings revealed that certain derivatives exhibited up to 80% cell death at concentrations of 10 µM, indicating a strong potential for further development into therapeutic agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.